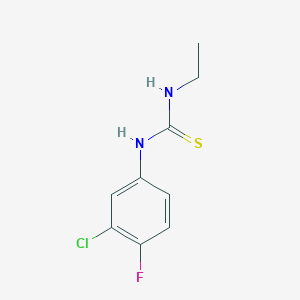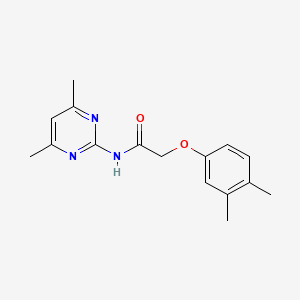
1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine, also known as CPP, is a chemical compound that belongs to the piperazine family. It is a potent antagonist of the NMDA receptor, which is involved in learning and memory processes in the brain. CPP has been widely studied for its potential therapeutic applications in neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
作用機序
1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine acts as a competitive antagonist of the NMDA receptor, which is involved in learning and memory processes in the brain. By blocking the NMDA receptor, 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine prevents the influx of calcium ions into the neurons, which can lead to excitotoxicity and neuronal death. This mechanism of action has been implicated in the potential therapeutic effects of 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine in neurological disorders.
Biochemical and Physiological Effects:
1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to improve cognitive function and reduce the symptoms of psychosis in animal models of neurological disorders. 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine has also been shown to have neuroprotective effects, as it can prevent the death of neurons in the brain. Additionally, 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine has been shown to have analgesic effects, as it can reduce pain perception in animal models.
実験室実験の利点と制限
1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine has several advantages for lab experiments. It is a potent antagonist of the NMDA receptor, which makes it a useful tool for studying the role of this receptor in neurological disorders. Additionally, 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine is relatively easy to synthesize and has a long half-life, which allows for sustained effects in animal models. However, 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine also has some limitations for lab experiments. It can be toxic at high doses, which can limit its use in certain experiments. Additionally, 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine may have off-target effects on other receptors in the brain, which can complicate interpretation of results.
将来の方向性
There are several future directions for research on 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine. One potential area of investigation is the development of more selective NMDA receptor antagonists, which could have fewer off-target effects than 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine. Additionally, 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine could be investigated for its potential therapeutic applications in other neurological disorders, such as epilepsy and traumatic brain injury. Finally, the biochemical and physiological effects of 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine could be further elucidated to better understand its mechanisms of action in the brain.
合成法
1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine can be synthesized by the reaction of 4-methoxyphenylpiperazine with cyclohexanone in the presence of a strong acid catalyst, such as sulfuric acid. The reaction yields 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine as a white crystalline solid.
科学的研究の応用
1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. 1-(cyclohexylcarbonyl)-4-(4-methoxyphenyl)piperazine has also been investigated as a potential treatment for schizophrenia, as it has been shown to reduce the symptoms of psychosis in animal models.
特性
IUPAC Name |
cyclohexyl-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-22-17-9-7-16(8-10-17)19-11-13-20(14-12-19)18(21)15-5-3-2-4-6-15/h7-10,15H,2-6,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNIUYOPTXOQAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B5820115.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5820131.png)
![4-[2-(3,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5820142.png)






![2-(2-bromophenoxy)-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B5820200.png)
![4-[(2-nitrobenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5820204.png)
